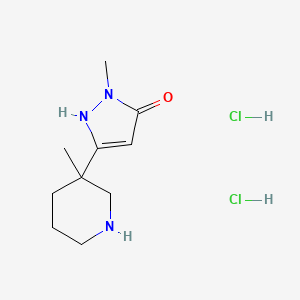
4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid
Vue d'ensemble
Description
“4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid” is a chemical compound with the empirical formula C16H13NO4 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid” is 283.28 . The SMILES string representation of the molecule isOC(CC/C(C1=CC2=C(OC3=C2C=CC=C3)C=C1)=N\\O)=O . Physical And Chemical Properties Analysis
“4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid” is a solid substance . More specific physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Environmental Impact and Degradation :
- Dibenzofuran, which is structurally related to 4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid, has been studied for its environmental impact. Brevibacterium sp. strain DPO 1361 demonstrates the capability to degrade dibenzofuran, suggesting potential applications in environmental remediation (Strubel, Engesser, Fischer, & Knackmuss, 1991).
- The filamentous fungus Paecilomyces lilacinus has been observed to transform dibenzofuran, leading to various hydroxylated products. This indicates its utility in the biotransformation of environmental pollutants (Gesell, Hammer, Mikolasch, & Schauer, 2004).
Biotechnological Applications :
- The compound 4-Hydroxybenzoic acid, closely related to 4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid, has emerged as a significant intermediate for value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides. Advances in biosynthesis techniques for producing 4-Hydroxybenzoic acid and its derivatives suggest potential biotechnological applications for similar compounds (Wang, Bilal, Hu, Wang, & Zhang, 2018).
Pharmacological and Medicinal Chemistry :
- The transformation of dibenzofuran, a component structurally related to 4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid, by Pseudomonas aeruginosa FA-HZ1 has been explored. Understanding these pathways could lead to the development of new medicinal applications, highlighting the importance of such compounds in drug discovery and pharmaceuticals (Ali, Hu, Wang, Zhou, Shah, Xu, & Tang, 2019).
- The synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis indicates the potential of dibenzofuran derivatives in the development of new treatments for inflammatory diseases (Jilani, Shomaf, & Alzoubi, 2013).
Safety and Hazards
The compound has been classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures .
Propriétés
IUPAC Name |
4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQJWIMYDRXPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274420 | |
| Record name | 4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dibenzofuran-2-yl-4-hydroxyiminobutanoic acid | |
CAS RN |
185672-77-9 | |
| Record name | 4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

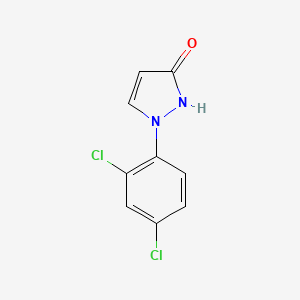


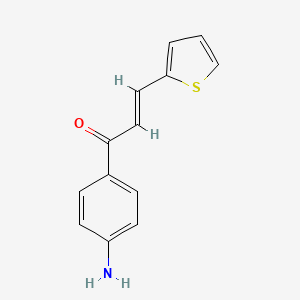

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)
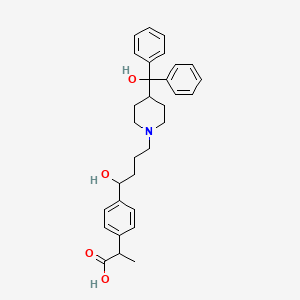
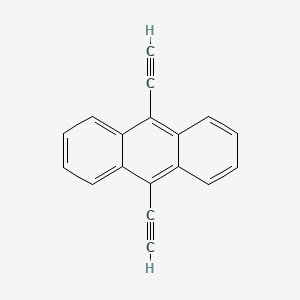
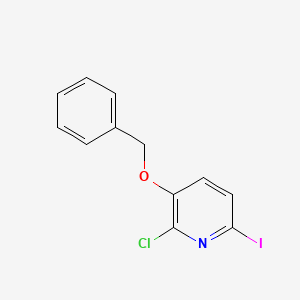

![3,7-Bis(methylthio)dibenzo[b,d]thiophene](/img/structure/B3111729.png)
![[(4-Bromo-1-ethylpyrazol-5-yl)methyl]methylamine](/img/structure/B3111734.png)
![6H-Benzo[c]chromen-1-ol](/img/structure/B3111740.png)
